

Application of Dibromofluorene Derivatives in Perovskite Solar Cells: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

Cat. No.: B071206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of dibromofluorene derivatives, specifically focusing on their use as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Dibromofluorene serves as a crucial building block for a variety of polymeric and small-molecule HTMs due to its rigid and planar structure, which facilitates efficient charge transport. This application note will detail the synthesis, device fabrication, and performance characteristics of a representative dibromofluorene derivative, Poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO).

Introduction to Dibromofluorene Derivatives in Perovskite Solar Cells

Dibromofluorene derivatives are a class of organic materials that have garnered significant attention in the field of organic electronics, particularly in the development of high-performance PSCs. The fluorene core offers excellent thermal and chemical stability, while the bromine functional groups at the 2 and 7 positions provide reactive sites for polymerization and further molecular engineering. These characteristics allow for the tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the valence band of the perovskite absorber layer for efficient hole extraction.

One of the most well-studied dibromofluorene derivatives is PFO, a conjugated polymer. Its long alkyl chains at the 9-position ensure good solubility in common organic solvents, making it suitable for solution-based processing techniques for large-area device fabrication.

Data Presentation: Performance of a PFO-based Perovskite Solar Cell

The performance of a dibromofluorene derivative, Poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO), as a hole-transporting material in an inverted perovskite solar cell is summarized in the table below. The data is compared to devices using other polyfluorene copolymers, TFB (poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4'-(N-(4-sec-butylphenyl)diphenylamine)]) and PFB (poly(9,9-dioctylfluorene-co-bis-N,N'-(4-butylphenyl)-bis-N,N'-phenyl-1,4-phenylenediamine)).

Hole-Transporting Material	Power Conversion Efficiency (PCE) [%]	Open-Circuit Voltage (Voc) [V]	Short-Circuit Current Density (Jsc) [mA/cm ²]	Fill Factor (FF) [%]
PFO	18.48	1.10	22.5	74.8
TFB	17.25	1.08	21.9	73.1
PFB	15.83	1.05	21.2	71.2

Note: The performance of perovskite solar cells is highly dependent on the specific device architecture, perovskite composition, and fabrication conditions.

Experimental Protocols

Synthesis of 2,7-Dibromo-9,9-dioctylfluorene Monomer

This protocol describes the synthesis of the monomer required for the polymerization of PFO.

Materials:

- 2,7-Dibromofluorene
- 1-Bromooctane

- Potassium hydroxide (KOH)
- Tetrabutylammonium bromide (TBAB)
- Toluene
- Ethanol
- Deionized water

Procedure:

- In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,7-dibromofluorene (1 equivalent), powdered potassium hydroxide (10 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in toluene.
- Heat the mixture to reflux under a nitrogen atmosphere.
- Slowly add 1-bromoocetane (3 equivalents) to the refluxing mixture.
- Continue refluxing for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and add deionized water.
- Separate the organic layer and wash it with deionized water (3 x 100 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 2,7-dibromo-9,9-dioctylfluorene as a white solid.

Synthesis of Poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO) via Suzuki Coupling Polymerization

This protocol outlines the polymerization of the dibromofluorene monomer to yield PFO.

Materials:

- 2,7-Dibromo-9,9-dioctylfluorene (1 equivalent)
- 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1 equivalent)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.01 equivalents)
- Tri(*o*-tolyl)phosphine ($\text{P}(\text{o-tolyl})_3$) (0.04 equivalents)
- Tetraethylammonium hydroxide (Et_4NOH) (2 M aqueous solution, 4 equivalents)
- Toluene (anhydrous)
- Methanol
- Acetone

Procedure:

- In a Schlenk flask, dissolve 2,7-dibromo-9,9-dioctylfluorene and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester in anhydrous toluene.
- In a separate flask, prepare the catalyst by dissolving $\text{Pd}(\text{OAc})_2$ and $\text{P}(\text{o-tolyl})_3$ in anhydrous toluene and stirring for 20 minutes at room temperature.
- Add the catalyst solution to the monomer solution and degas the mixture with nitrogen for 30 minutes.
- Add the tetraethylammonium hydroxide solution to the reaction mixture and heat to 80 °C under a nitrogen atmosphere.
- Continue the polymerization for 48 hours.
- End-cap the polymer by adding a small amount of phenylboronic acid and continue stirring for 4 hours, followed by the addition of bromobenzene and stirring for another 4 hours.

- Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a mixture of methanol and water (1:1 v/v).
- Filter the polymer and wash it with methanol and acetone.
- Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform.
- Precipitate the chloroform fraction in methanol, filter, and dry the final PFO polymer under vacuum.

Fabrication of an Inverted Perovskite Solar Cell (p-i-n Architecture)

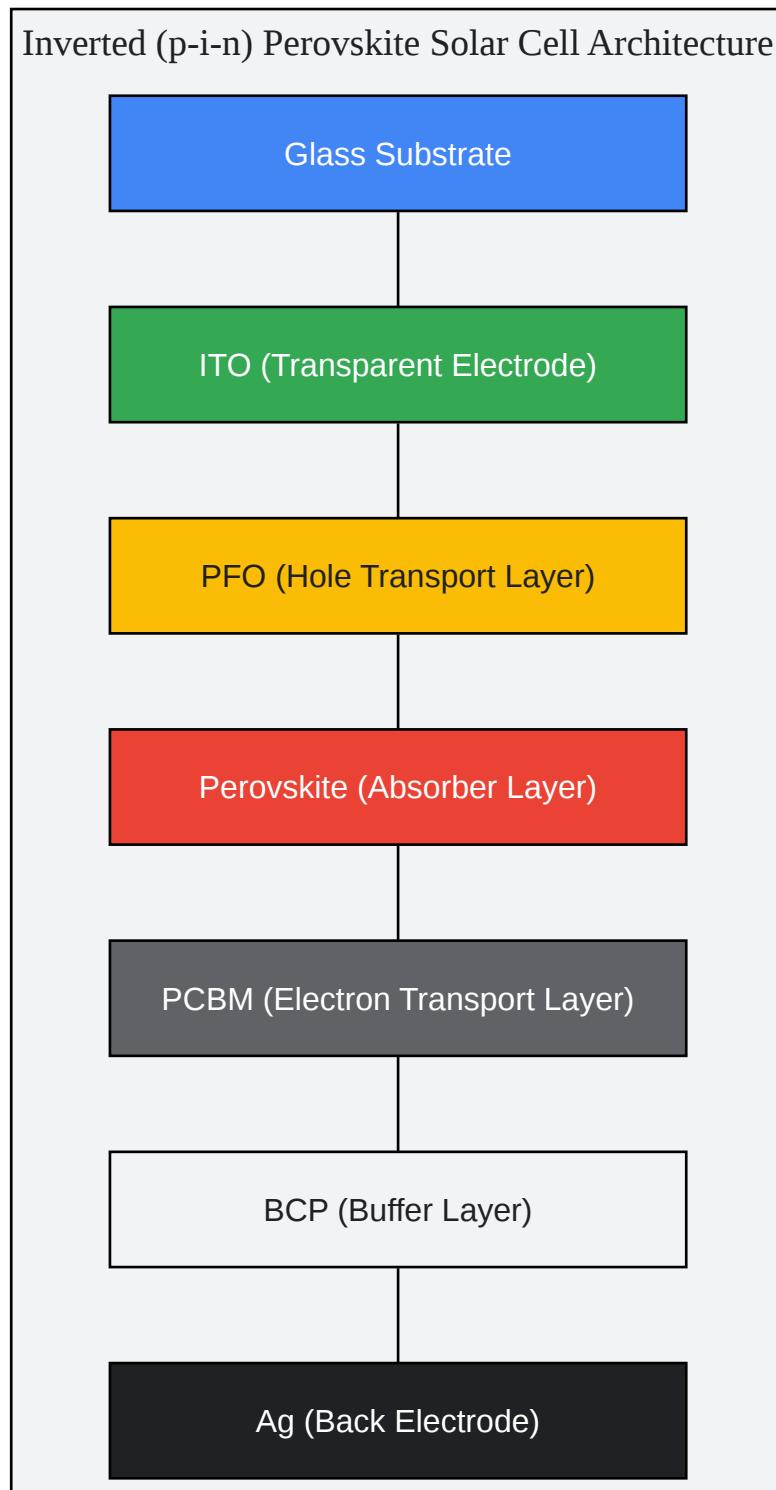
This protocol describes the fabrication of a perovskite solar cell using PFO as the hole-transporting layer.

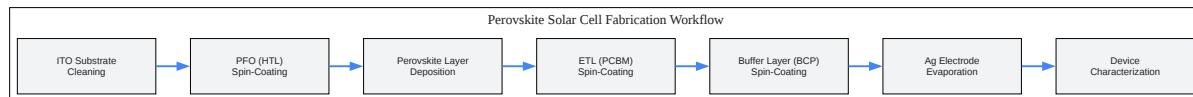
Materials:

- Patterned Indium Tin Oxide (ITO) coated glass substrates
- PFO solution (10 mg/mL in chlorobenzene)
- Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
- Electron Transport Layer (ETL) precursor (e.g., PC61BM solution in chlorobenzene)
- Bathocuproine (BCP) solution (in isopropanol)
- Silver (Ag) evaporation pellets
- Cleaning solvents: detergent, deionized water, acetone, isopropanol

Procedure:

- Substrate Cleaning: Sequentially clean the ITO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.


- Hole Transport Layer (HTL) Deposition: Spin-coat the PFO solution onto the cleaned ITO substrate at 3000 rpm for 30 seconds. Anneal the film at 150 °C for 10 minutes.
- Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the PFO layer in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Anneal the perovskite film at 100 °C for 60 minutes.
- Electron Transport Layer (ETL) Deposition: Spin-coat the PC61BM solution onto the perovskite layer at 2000 rpm for 30 seconds.
- Buffer Layer Deposition: Spin-coat the BCP solution onto the PC61BM layer at 4000 rpm for 30 seconds.
- Electrode Deposition: Transfer the device to a thermal evaporator. Deposit an 80-100 nm thick silver (Ag) electrode through a shadow mask at a pressure below 10-6 Torr.


Visualizations

Chemical Structure of a Dibromofluorene Derivative

Caption: Chemical structure of the repeating unit of PFO, a common dibromofluorene derivative.

Perovskite Solar Cell Device Architecture

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application of Dibromofluorene Derivatives in Perovskite Solar Cells: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b071206#application-of-dibromofluorene-derivatives-in-perovskite-solar-cells\]](https://www.benchchem.com/product/b071206#application-of-dibromofluorene-derivatives-in-perovskite-solar-cells)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com